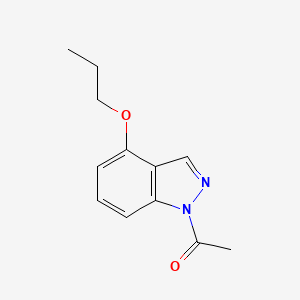

1-(4-Propoxy-1H-indazol-1-yl)ethanone

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

The indazole core, a bicyclic aromatic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The unique electronic and steric properties of the indazole nucleus allow for facile modification, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of derivative compounds.

Historical Trajectory of Indazole Derivatives in Chemical Synthesis and Bioactivity

The exploration of indazole derivatives dates back over a century, with initial studies focusing on their synthesis and fundamental chemical properties. However, it was in the mid-20th century that the therapeutic potential of this class of compounds began to be realized. Early investigations revealed that certain indazole derivatives possessed anti-inflammatory and analgesic properties. This spurred further research, leading to the discovery of a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and central nervous system effects. The development of advanced synthetic methodologies has further accelerated the exploration of the chemical space around the indazole scaffold, resulting in a plethora of novel compounds with promising therapeutic profiles.

Pharmacological Relevance of Nitrogen-Containing Heterocycles in Drug Development

Nitrogen-containing heterocycles are ubiquitous in nature and form the core structure of many essential biological molecules, including nucleic acids, vitamins, and alkaloids. rsc.orgresearchgate.net Their prevalence in approved drugs is a testament to their pharmacological importance. rsc.orgresearchgate.net The presence of nitrogen atoms in a heterocyclic ring system imparts unique physicochemical properties, such as the ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. orgsyn.org These interactions are crucial for the binding of a drug to its target and for eliciting a biological response. An analysis of FDA-approved drugs reveals that a significant majority contain at least one nitrogen-containing heterocycle, underscoring their critical role in drug design and development. rsc.org

Contextualization of 1-(4-Propoxy-1H-indazol-1-yl)ethanone within Indazole Research

While the broader family of indazole derivatives has been extensively studied, research into specific analogues such as this compound is often driven by the desire to explore novel chemical space and to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Structural Framework and Systematic Nomenclature of the Compound

The systematic name, this compound, precisely describes the molecular architecture of the compound. The "indazole" core indicates the presence of the bicyclic aromatic ring system. The "1H" designation specifies the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1. The substituents are an ethoxy group at position 4 of the indazole ring and an ethanone (B97240) (acetyl) group attached to the nitrogen at position 1.

The synthesis of N-acylated indazoles can be achieved through various methods, often involving the acylation of a pre-formed indazole ring. Regioselectivity, the preferential acylation at either the N1 or N2 position, is a key consideration in the synthesis of such compounds. Studies have shown that N-acylation of indazoles can often lead to the thermodynamically more stable N1-substituted product. beilstein-journals.orgnih.gov

Table 1: Compound Details

| Feature | Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 850363-65-4 |

| Molecular Formula | C12H14N2O2 |

| Core Scaffold | Indazole |

| Substituents | 4-Propoxy, 1-Ethanone |

Academic Rationale for Investigating the Chemical Biology of this compound

The academic rationale for investigating a specific molecule like this compound stems from several key considerations. The presence of the 4-propoxy group introduces a lipophilic character to the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in protein targets. The N-acetyl group can affect the electronic properties of the indazole ring system and may also play a role in target binding.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the known pharmacological profile of other 4-alkoxy-1H-indazole derivatives provides a strong impetus for its investigation. For instance, various indazole derivatives are being explored for their potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes. rsc.orgnih.govnih.gov The synthesis and evaluation of novel derivatives like this compound are crucial steps in the ongoing effort to discover new and more effective therapeutic agents. The exploration of its chemical biology would likely involve screening against a panel of biological targets to identify potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propoxyindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-7-16-12-6-4-5-11-10(12)8-13-14(11)9(2)15/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJKSMGHNXNNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C1C=NN2C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Pertaining to 1 4 Propoxy 1h Indazol 1 Yl Ethanone

Foundational Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1-(4-Propoxy-1H-indazol-1-yl)ethanone reveals several key disconnections. The most apparent disconnection is the N-1 acetyl group, which can be introduced through N-acylation of a 4-propoxy-1H-indazole precursor. This simplifies the target to the substituted indazole core.

Further disconnection of the 4-propoxy-1H-indazole intermediate suggests two primary pathways. One approach involves the formation of the indazole ring from a suitably substituted benzene (B151609) derivative, where the propoxy group is already in place. A second strategy would involve the synthesis of a 4-hydroxy-1H-indazole, followed by etherification to introduce the propoxy group.

The indazole ring itself can be retrosynthetically disconnected through various strategies, often involving the formation of the N-N bond or the cyclization of a substituted aniline (B41778) or o-halobenzaldehyde derivative. This foundational analysis guides the exploration of specific synthetic routes.

General Approaches to the Synthesis of 1H-Indazole Core Structures

The synthesis of the 1H-indazole core is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. organic-chemistry.org

Intramolecular Cyclization Strategies for Indazole Ring Formation

Intramolecular cyclization is a common and effective strategy for the formation of the indazole ring. These methods typically involve the formation of an N-N bond or a C-N bond in the final ring-closing step.

One classical approach is the Davis-Beirut reaction, which involves the base-catalyzed cyclization of 2-nitrobenzylamines. researchgate.net Another widely used method is the Cadogan reductive cyclization, where ortho-nitrobenzaldehydes react with an amine, followed by reductive cyclization using a phosphine (B1218219) reagent to yield 2H-indazoles. organic-chemistry.org While this primarily yields the 2H-isomer, modifications can sometimes favor the 1H-isomer.

More contemporary methods include transition-metal-catalyzed intramolecular C-H amination reactions. For instance, palladium-catalyzed C-H amination of aminohydrazones can provide 1H-indazoles. nih.gov Copper-catalyzed intramolecular Ullmann-type reactions have also been developed for the synthesis of 1H-indazoles from hydrazones. acs.orgthieme-connect.com Additionally, silver-mediated intramolecular oxidative C-H bond amination offers another route to construct the 1H-indazole scaffold. nih.gov The intramolecular cyclization of nitrile imines has also been reported as a method for synthesizing indazoles. acs.org

| Intramolecular Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Primary Product |

| Davis-Beirut Reaction | 2-Nitrobenzylamines | Base | 1H-Indazoles |

| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Amines | Trialkylphosphine | 2H-Indazoles |

| Palladium-Catalyzed C-H Amination | Aminohydrazones | Palladium Catalyst | 1H-Indazoles |

| Copper-Catalyzed Ullmann-Type Reaction | Hydrazones | Copper Catalyst | 1H-Indazoles |

| Silver-Mediated C-H Amination | Hydrazones | Silver(I) Oxidant | 1H-Indazoles |

| Nitrile Imine Cyclization | Nitrile Imines | - | 1H-Indazoles |

Functionalization and Derivatization at Key Positions of the Indazole Nucleus

Once the indazole core is formed, functionalization at various positions can be achieved to introduce desired substituents. The indazole nucleus is an aromatic heterocyclic system, and its functionalization can be directed to either the benzene or the pyrazole (B372694) ring. rasayanjournal.co.in

C-H functionalization has emerged as a powerful tool for the late-stage modification of indazoles. researchgate.netrsc.org This allows for the direct introduction of substituents without the need for pre-functionalized starting materials. Transition-metal catalysis is often employed for these transformations. rasayanjournal.co.in For instance, the C-3 position of the 1H-indazole can be functionalized through various methods, including halogenation, borylation, alkylation, and arylation. chim.itmdpi.com Halogenation, in particular, is a useful transformation as the resulting halo-indazoles can be further modified through cross-coupling reactions. chim.it

For the synthesis of this compound, the introduction of the propoxy group at the 4-position is crucial. This can be achieved by starting with a pre-functionalized benzene derivative or by functionalizing the indazole core after its formation. If a 4-hydroxyindazole is synthesized, the propoxy group can be introduced via a Williamson ether synthesis.

Regioselective Synthetic Pathways for N-Substituted Indazoles

The N-substitution of indazoles can lead to two possible isomers: N-1 and N-2 substituted indazoles. The regioselectivity of this substitution is influenced by several factors, including the nature of the substituent, the reaction conditions, and the substitution pattern on the indazole ring itself. beilstein-journals.orgnih.govresearchgate.net

Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer. nih.gov This thermodynamic preference can be exploited to achieve regioselective N-1 substitution. For N-alkylation, a mixture of N-1 and N-2 isomers is often obtained, and the ratio can be influenced by the choice of base, solvent, and alkylating agent. beilstein-journals.orgnih.govbeilstein-journals.org

In contrast, N-acylation of indazoles is often reported to be highly regioselective for the N-1 position. This is attributed to the thermodynamic stability of the N-1 acylindazole isomer. beilstein-journals.orgnih.gov Any initially formed N-2 acylindazole can isomerize to the more stable N-1 regioisomer under the reaction conditions. beilstein-journals.orgnih.gov

Elaboration of Synthetic Routes for this compound and Analogues

Based on the general principles outlined above, a plausible synthetic route for this compound can be proposed. A likely strategy would involve the initial synthesis of 4-propoxy-1H-indazole, followed by regioselective N-acetylation.

The synthesis of the 4-propoxy-1H-indazole precursor could start from a commercially available 2-fluoro-5-propoxybenzaldehyde. Reaction with hydrazine (B178648) would lead to the corresponding hydrazone, which can then undergo intramolecular cyclization to form the desired 4-propoxy-1H-indazole.

Strategies for Constructing the N-1 Ethanone (B97240) Moiety on the Indazole Ring

The final step in the synthesis of this compound is the introduction of the ethanone (acetyl) group at the N-1 position of the indazole ring. As previously mentioned, N-acylation of indazoles generally proceeds with high regioselectivity for the N-1 position. beilstein-journals.orgnih.gov

Methodologies for Introducing the Propoxy Substituent at the C-4 Position

The introduction of a propoxy group at the C-4 position of the indazole ring is a critical step in the synthesis of this compound. This transformation typically proceeds from a precursor molecule, namely 4-hydroxy-1H-indazole. The most direct and widely employed method for this conversion is the Williamson ether synthesis. wikipedia.orgbyjus.com

The Williamson ether synthesis is a versatile and robust SN2 reaction that forms an ether from an organohalide and an alkoxide. wikipedia.org In this context, the phenolic hydroxyl group of 4-hydroxy-1H-indazole is first deprotonated by a suitable base to form a more nucleophilic indazol-4-oxide anion. This anion then attacks an electrophilic propyl source, such as a propyl halide, to form the desired ether linkage.

Reaction Steps:

Deprotonation: The 4-hydroxy-1H-indazole is treated with a base to generate the corresponding alkoxide. The choice of base is crucial; common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). byjus.comd-nb.info The reaction is typically performed in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF), acetonitrile, or N,N-dimethylformamide (DMF), which can solvate the cation without interfering with the nucleophilic alkoxide. byjus.commasterorganicchemistry.com

Nucleophilic Attack: A propylating agent, typically 1-bromopropane (B46711) or 1-iodopropane, is added to the reaction mixture. The indazol-4-oxide anion acts as a nucleophile and displaces the halide leaving group from the propylating agent in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

This method is highly effective for primary alkyl halides like those of propane, ensuring that the substitution reaction is favored over potential side reactions like elimination. wikipedia.org An alternative, though less common, approach could involve a Mitsunobu-type reaction, which allows for the O-alkylation of acidic hydroxyl groups (like that of an indazolone tautomer) with alcohols under milder, neutral conditions. thieme-connect.de

| Parameter | Description | Common Reagents/Conditions | Reference(s) |

| Precursor | 4-Hydroxy-1H-indazole | N/A | Inferred |

| Reaction Type | Williamson Ether Synthesis (SN2) | Deprotonation followed by nucleophilic substitution | wikipedia.orgbyjus.com |

| Bases | For deprotonation of the hydroxyl group | Sodium hydride (NaH), Potassium carbonate (K2CO3) | byjus.comd-nb.info |

| Solvents | Polar aprotic solvents | Tetrahydrofuran (THF), N,N-dimethylformamide (DMF) | byjus.commasterorganicchemistry.com |

| Propylating Agent | Primary propyl halide | 1-Bromopropane, 1-Iodopropane | wikipedia.org |

| Reaction Time/Temp | Varies based on reagents | 1-8 hours at 50-100 °C | byjus.com |

Advanced Catalytic and Green Chemistry Approaches in Indazole Synthesis

The construction of the core indazole ring system, a privileged scaffold in medicinal chemistry, has been significantly advanced through modern catalytic methods. bohrium.com These approaches, including palladium- and copper-catalyzed reactions, as well as microwave-assisted synthesis, offer improved efficiency, selectivity, and sustainability compared to classical methods. bohrium.com

Palladium catalysis is a powerful tool for forming the heterocyclic core of indazoles through various C-N and C-C bond-forming reactions. These methods often provide access to a wide range of substituted indazoles under mild conditions. nih.gov

One prominent strategy involves the intramolecular C-H amination of aminohydrazones, which can proceed even without a ligand, showcasing the efficiency of palladium catalysts. nih.gov Another effective approach is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. This reaction utilizes readily available pyrazoles to construct the fused benzene ring portion of the indazole. nih.govacs.org The Suzuki-Miyaura cross-coupling reaction, while often used to functionalize a pre-formed indazole ring, also represents a key palladium-mediated transformation in the synthesis of complex indazole derivatives. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

| Intramolecular C-H Amination | Palladium catalyst (ligand-free) | Aminohydrazones | 1H-Indazoles | nih.gov |

| Oxidative Benzannulation | Pd(OAc)2 / Cu(OAc)2 | Pyrazoles and internal alkynes | Substituted 1H-Indazoles | nih.govacs.org |

| Oxidative Alkenylation | Pd(OAc)2 / Ag2CO3 | 1H-Indazoles and olefins | C3- or C7-Alkenylated Indazoles | acs.org |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 or other Pd catalysts | Bromo-indazoles and boronic acids | Arylated Indazoles | nih.govmdpi.com |

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium for the synthesis of indazoles. These transformations are particularly effective for constructing the crucial N-N bond and for intramolecular cyclizations.

Key copper-mediated methods include the cyclization of o-haloaryl N-sulfonylhydrazones, which can be catalyzed by simple copper salts like copper(I) oxide (Cu2O). nih.gov Another powerful technique is the copper(II) acetate (B1210297) (Cu(OAc)2)-mediated N-N bond formation from ketimine intermediates, which are readily prepared from o-aminobenzonitriles. nih.gov More advanced applications include copper-catalyzed hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles, expanding the structural diversity of accessible derivatives. nih.gov Furthermore, copper hydride (CuH) catalysis has been developed for the highly C3-selective allylation of indazoles, a functionalization that is difficult to achieve through traditional methods. semanticscholar.orgmit.edu

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

| Cyclization | Cu2O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

| N-N Bond Formation | Cu(OAc)2 / O2 | o-Aminobenzonitriles | 1H-Indazoles | nih.gov |

| Intramolecular Hydroamination | Copper catalyst | 2-Alkynylazobenzenes | 3-Alkenyl-2H-Indazoles | nih.gov |

| C3-Allylation | CuH catalysis | N-(Benzoyloxy)indazoles and allenes | C3-Allyl-1H-Indazoles | semanticscholar.orgmit.edu |

Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry technique for the synthesis of indazoles and other heterocyclic compounds. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts, leading to cleaner reaction profiles. nih.govrasayanjournal.co.in

This technology utilizes the efficient heating of polar molecules through dielectric loss, resulting in rapid and uniform temperature increases that are difficult to achieve with conventional heating. nih.gov MAOS has been successfully applied to a variety of reactions for indazole synthesis, including multicomponent reactions to form highly substituted imidazoles and cyclization reactions to form the indazole core. nih.govresearchgate.net The functionalization of the indazole nucleus through microwave-assisted cross-coupling reactions is also a well-established, efficient method for creating libraries of bioactive compounds. rasayanjournal.co.in The use of green solvents like ethanol (B145695) or even solvent-free conditions further enhances the eco-friendly nature of this approach. nih.gov

Advantages of Microwave-Assisted Indazole Synthesis:

Reduced Reaction Times: Reactions are often completed in minutes instead of hours. rasayanjournal.co.in

Increased Yields: Improved reaction kinetics often lead to higher conversion and better yields. nih.gov

Enhanced Purity: The reduction in side products simplifies purification. nih.gov

Energy Efficiency: Localized, rapid heating is more energy-efficient than conventional methods.

Green Chemistry Alignment: Complements the use of green solvents and one-pot procedures. nih.govnih.gov

Chromatographic and Crystallographic Techniques for Isolation and Purification

The successful synthesis of this compound relies on effective methods for its isolation from the reaction mixture and purification to a high degree of purity. The primary techniques employed for this purpose are chromatography and crystallography.

Chromatographic Techniques are essential for both monitoring the progress of a reaction and for purifying the final product.

Thin-Layer Chromatography (TLC): TLC is routinely used to quickly assess the completeness of a reaction by comparing the spots of starting materials and products. It also helps in determining the appropriate solvent system for column chromatography.

Column Chromatography: This is the most common method for purifying indazole derivatives on a laboratory scale. nih.gov The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column to separate the components based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities with high purity, reverse-phase HPLC methods can be employed. sielc.com

Recrystallization: For industrial-scale production, column chromatography is often impractical. google.com Recrystallization from a suitable mixed-solvent system (e.g., acetone/water, ethanol/water) can be a highly effective and scalable alternative for obtaining indazole isomers with purity greater than 99%. google.com

Crystallographic Techniques provide definitive structural confirmation of the synthesized molecule.

Single-Crystal X-ray Diffraction: This powerful analytical technique is the gold standard for determining the precise three-dimensional structure of a crystalline compound. By obtaining suitable crystals of the indazole derivative, X-ray crystallography can unambiguously confirm the connectivity of atoms, the regiochemistry of substitution (e.g., confirming the propoxy group is at C-4 and the acetyl group is at N-1), and the stereochemistry. mdpi.comnih.gov This method is crucial for the unequivocal characterization of novel compounds and for resolving any structural ambiguities that may arise from spectroscopic data alone. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 4 Propoxy 1h Indazol 1 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data for 1-(4-Propoxy-1H-indazol-1-yl)ethanone are not available in the searched resources. A theoretical analysis is provided below based on general principles of NMR spectroscopy for analogous structures.

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethanone (B97240) group, the propoxy chain, and the indazole ring system. The acetyl protons (-COCH₃) would likely appear as a singlet in the upfield region. The propoxy group protons (-OCH₂CH₂CH₃) would present as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom. The aromatic protons on the indazole ring would appear in the downfield region, with their chemical shifts and coupling patterns dependent on their substitution.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethanone) | ~2.5 | s | N/A |

| O-CH₂ (propoxy) | ~4.0 | t | ~6-7 |

| CH₂ (propoxy) | ~1.8 | sextet | ~7 |

| CH₃ (propoxy) | ~1.0 | t | ~7 |

| Aromatic-H | ~7.0-8.0 | m | - |

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum would be expected to show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ethanone group would be significantly downfield. The carbons of the propoxy chain would appear in the upfield region, while the carbons of the indazole ring would resonate in the aromatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ethanone) | ~170 |

| CH₃ (ethanone) | ~25 |

| O-CH₂ (propoxy) | ~70 |

| CH₂ (propoxy) | ~22 |

| CH₃ (propoxy) | ~10 |

| Aromatic/Indazole Carbons | ~110-150 |

Note: This table is predictive and not based on experimental data.

Without experimental data, a discussion of 2D NMR experiments remains theoretical.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the molecular structure, such as the connection between the acetyl group and the indazole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which could help in confirming the conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS data for this compound is not available in the searched literature. An HRMS analysis would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₂H₁₄N₂O₂). The fragmentation pattern would be expected to show losses of the acetyl group, the propoxy group, and potentially cleavage of the indazole ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Specific experimental IR data for this compound is unavailable. A typical IR spectrum would be expected to display characteristic absorption bands for the functional groups present. A strong absorption band around 1700-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ketone. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C-O stretching of the propoxy ether linkage would likely appear in the 1050-1150 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1700-1720 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

| C-O (Ether) | ~1050-1150 |

| C=C, C=N (Aromatic) | ~1450-1600 |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (If Applicable for Related Compounds)

No X-ray crystal structure for this compound has been reported. For related N-acylated indazole structures, X-ray crystallography has been used to determine the solid-state conformation, including the planarity of the indazole ring system and the orientation of the N-acyl substituent. researchgate.netresearchgate.neteurjchem.commdpi.comnih.gov These studies often reveal intermolecular interactions such as hydrogen bonding and π-π stacking that influence the crystal packing. researchgate.netresearchgate.netmdpi.comnih.gov

Computational Chemistry and Molecular Modeling for 1 4 Propoxy 1h Indazol 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, which in turn governs a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 1-(4-Propoxy-1H-indazol-1-yl)ethanone, DFT is instrumental in performing a thorough conformational analysis. The molecule possesses several rotatable bonds, primarily in the propoxy and acetyl groups, leading to a landscape of different possible conformations (rotamers). By systematically rotating these bonds and calculating the energy of the resulting structures, the most stable, low-energy conformations can be identified. These calculations are crucial as the biological activity of a molecule is often dictated by its preferred shape.

Beyond conformational analysis, DFT provides a wealth of information about the electronic properties of the molecule. Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, which is vital for understanding potential intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The indazole ring can exist in two tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical factor, as it can significantly influence the molecule's chemical behavior and its ability to interact with biological targets. For substituted indazoles, the position and nature of the substituents can shift this equilibrium.

In the case of this compound, the acetyl group is located at the N1 position, defining it as a 1H-indazole derivative. However, it is computationally insightful to compare the stability of this isomer with its hypothetical 2H counterpart, 2-(4-Propoxy-2H-indazol-1-yl)ethanone. DFT calculations can be employed to determine the relative energies of these two tautomers. Generally, for N-unsubstituted indazoles, the 1H tautomer is thermodynamically more stable than the 2H tautomer. nih.gov The presence of substituents can alter this preference, but for N1-acylated indazoles, the 1H form is typically locked in. Understanding the energy difference between the two forms provides insight into the molecule's inherent stability and the likelihood of tautomerization under different conditions.

Molecular Docking Investigations with Potential Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

The primary goal of molecular docking is to identify the most likely binding mode of a ligand within the active site of a receptor. This involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. For this compound, this process would involve selecting a relevant biological target, such as a kinase or another enzyme implicated in a disease pathway, and docking the molecule into its active site.

The results of a docking study provide a detailed, three-dimensional model of the ligand-receptor complex. This model can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For instance, the propoxy group might engage in hydrophobic interactions, while the carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor. The indazole ring itself can participate in various non-covalent interactions.

In addition to predicting the binding mode, docking algorithms also provide a score that estimates the binding affinity of the ligand for the receptor. While these scores are not always quantitatively precise, they are very useful for ranking a series of related compounds. For example, a library of analogues of this compound with different substituents could be docked to the same target. The docking scores would then allow for the prioritization of the most promising candidates for synthesis and experimental testing. This in silico screening approach can significantly accelerate the drug discovery process by focusing resources on the compounds most likely to be active.

Table 2: Illustrative Molecular Docking Results for this compound and its Analogues against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interactions |

| This compound | -8.5 | Hydrogen bond with ASP86, Hydrophobic interactions with LEU132 |

| Analogue A (propoxy replaced with ethoxy) | -8.1 | Hydrogen bond with ASP86, Hydrophobic interactions with LEU132 |

| Analogue B (propoxy replaced with butoxy) | -8.9 | Hydrogen bond with ASP86, Enhanced hydrophobic interactions with LEU132, VAL140 |

Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular docking study.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the stability of the ligand-target complex and the exploration of the conformational ensembles of both the ligand and the protein.

An MD simulation would typically start with the best-docked pose of this compound in its target protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then proceeds for a set period, often on the nanosecond to microsecond timescale, tracking the trajectory of every atom in the system.

Evaluation of Dynamic Behavior and Water-Mediated Interactions within Binding Pockets

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of a ligand within the binding pocket of a biological target. For this compound, an MD simulation would involve placing the molecule in the active site of a relevant protein and simulating its movement over time, typically on the nanosecond to microsecond scale. This simulation provides a detailed view of the conformational changes of both the ligand and the protein, offering insights into the stability of the binding pose and the key interactions that maintain the complex.

A crucial aspect of these simulations is the analysis of water-mediated interactions. Water molecules within a binding pocket are not merely space-fillers but can play a critical role in mediating the interaction between a ligand and a protein. They can form hydrogen bond bridges, connecting the ligand and receptor where direct interactions are not possible. For this compound, the propoxy group and the acetyl moiety could potentially engage in such water-mediated hydrogen bonds, which would significantly contribute to its binding affinity. An MD simulation can reveal the location and stability of these key water molecules, information that is often challenging to obtain from static experimental structures.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies are central to modern medicinal chemistry. Ligand-based approaches are utilized when the three-dimensional structure of the target is unknown, relying on the information from a set of known active and inactive molecules. In contrast, structure-based methods leverage the known 3D structure of the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indazole derivatives, numerous QSAR studies have been conducted to identify the key molecular descriptors that govern their therapeutic effects. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

For instance, a 3D-QSAR study on a series of indazole derivatives as inhibitors of a particular enzyme might reveal that bulky substituents at a specific position on the indazole ring are favorable for activity, while electronegative groups at another position are detrimental. These findings are often visualized as contour maps, highlighting regions where certain properties would enhance or diminish biological activity. While a specific QSAR model for this compound is not publicly available, the wealth of data from other indazole derivatives can provide valuable guidance for its further optimization. A hypothetical QSAR study on a series of analogs of this compound could yield a model with strong predictive power, as exemplified by the statistical parameters in the table below.

| QSAR Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | Number of Compounds |

|---|---|---|---|

| Hypothetical Indazole Series 1 | 0.92 | 0.75 | 35 |

| Hypothetical Indazole Series 2 | 0.88 | 0.71 | 42 |

Pharmacophore Generation and Mapping of Key Features for Bioactivity

Pharmacophore modeling is another powerful ligand-based technique that can also incorporate structure-based information. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of bioactive indazole derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are responsible for their activity. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model would likely include the aromatic indazole ring, a hydrogen bond acceptor feature for the acetyl oxygen, and a hydrophobic feature corresponding to the propoxy group. The precise spatial arrangement of these features would be critical for its biological activity. The table below outlines a potential pharmacophore model for a class of indazole derivatives.

| Pharmacophoric Feature | Description | Potential Contribution from this compound |

|---|---|---|

| Aromatic Ring | A planar, cyclic, conjugated system. | Indazole ring system |

| Hydrogen Bond Acceptor | An atom with a lone pair of electrons. | Oxygen atom of the acetyl group |

| Hydrophobic Group | A nonpolar chemical group. | Propoxy side chain |

By applying these computational techniques, a deeper understanding of the molecular properties and potential biological activity of this compound can be achieved, guiding future efforts in drug discovery and development.

Structure Activity Relationship Sar Insights and Rational Design for Indazole Based Compounds

Comprehensive SAR Analysis of Indazole Derivatives

The biological activity of indazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. A thorough analysis of these relationships is crucial for the rational design of more potent and selective compounds.

Impact of Substituents at the N-1 Position (e.g., Ethanone (B97240) Group) on Activity

The N-1 position of the indazole ring is a critical point for substitution, significantly influencing the compound's physicochemical properties and its interaction with biological targets. The introduction of an ethanone (acetyl) group at this position, as seen in 1-(4-Propoxy-1H-indazol-1-yl)ethanone, can have several implications for its biological activity.

N-acylation of indazoles is a common strategy in medicinal chemistry. The acetyl group can act as a hydrogen bond acceptor and its carbonyl oxygen can participate in key interactions within a receptor's binding pocket. The size and electronic nature of the acyl group can modulate the binding affinity and selectivity. While larger acyl groups might provide additional van der Waals interactions, they can also introduce steric hindrance. The ethanone group represents a relatively small and common N-1 substituent.

In the context of kinase inhibitors, N-1 substitution can influence the orientation of the indazole core within the ATP-binding site. Studies on various indazole-based inhibitors have shown that modifications at the N-1 position can alter the kinase selectivity profile. For instance, in a series of N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors, the substitution pattern on the benzoyl ring was found to modulate selectivity between haspin and Clk4 kinases. uni-saarland.de An ortho-acetyl benzoyl derivative demonstrated a preference for Clk4 inhibition, highlighting the subtle yet significant role of the acyl substituent's positioning and nature. uni-saarland.de

Table 1: Impact of N-1 Substituents on the Biological Activity of Indazole Derivatives (Illustrative Examples)

| N-1 Substituent | General Impact on Activity | Reference |

| Hydrogen | Can act as a hydrogen bond donor. | General Knowledge |

| Alkyl Groups | Can provide hydrophobic interactions and influence solubility. | rsc.org |

| Aryl/Heteroaryl Groups | Can engage in π-stacking and other aromatic interactions. | nih.gov |

| Acyl Groups (e.g., Ethanone) | Can act as hydrogen bond acceptors and influence electronic properties. | uni-saarland.de |

This table provides illustrative examples of the general impact of different N-1 substituents on the activity of indazole derivatives based on available literature. Specific effects can vary significantly depending on the biological target and other substituents on the indazole ring.

Role of the Propoxy Group at the C-4 Position on Biological Efficacy

The C-4 position of the indazole ring provides another avenue for modifying the biological activity profile. The presence of a propoxy group at this position can significantly impact a compound's lipophilicity, metabolic stability, and direct interactions with the target protein.

Alkoxy groups, in general, are known to enhance the lipophilicity of a molecule, which can improve its cell permeability and oral bioavailability. The length and branching of the alkyl chain of the alkoxy group can be fine-tuned to optimize these properties. A study on the effects of alkyl chain length on the properties of indazole derivatives as corrosion inhibitors suggested that increasing the chain length can enhance certain properties up to a point, after which steric effects may become detrimental. researchgate.net While not directly related to therapeutic activity, this highlights the importance of optimizing alkyl chain length.

In the context of biological efficacy, a study on indazole arylsulfonamides as CCR4 antagonists found that methoxy (B1213986) or hydroxyl groups at the C-4 position were the most potent substituents. nih.gov This suggests that an oxygen-containing substituent at this position is beneficial for activity, likely through hydrogen bonding or other polar interactions. The propoxy group, with its ether linkage, can act as a hydrogen bond acceptor. The propyl chain can also engage in hydrophobic interactions within a binding pocket.

For kinase inhibitors, substituents at the C-4 and C-6 positions have been shown to play a crucial role in determining inhibitory activity. nih.gov The propoxy group at C-4 could potentially occupy a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity.

Table 2: Influence of C-4 Substituents on the Biological Activity of Indazole Derivatives (Illustrative Examples)

| C-4 Substituent | General Impact on Activity | Reference |

| Hydrogen | Baseline for comparison. | General Knowledge |

| Halogens (e.g., F, Cl) | Can modulate electronic properties and participate in halogen bonding. | rsc.org |

| Hydroxyl | Can act as a hydrogen bond donor and acceptor. | nih.gov |

| Methoxy | Can act as a hydrogen bond acceptor and provide hydrophobic interactions. | nih.gov |

| Propoxy | Increases lipophilicity and can engage in hydrophobic interactions. | researchgate.net |

This table provides illustrative examples of the general impact of different C-4 substituents on the activity of indazole derivatives based on available literature. Specific effects are target-dependent.

Contribution of Other Indazole Ring Substitutions (C-3, C-5, C-6, C-7) to Activity Profiles

C-3 Position: This position is frequently substituted in many biologically active indazoles. Modifications at C-3 can directly interact with the target protein and are often crucial for potency and selectivity. For instance, in many kinase inhibitors, a group at the C-3 position can form key hydrogen bonds with the hinge region of the kinase. nih.gov

C-5 and C-6 Positions: Substitutions at these positions are often used to modulate physicochemical properties such as solubility and to explore additional binding interactions with the target. In a series of 4,6-disubstituted-1H-indazole-4-amine derivatives, the substituents at the C-6 position were found to significantly affect the activity and selectivity for IDO1/TDO inhibition. nih.gov

C-7 Position: Due to potential steric hindrance with the N-1 substituent, the C-7 position is less commonly modified. However, substitutions at this position can still influence the electronic properties of the ring system and the orientation of the N-1 substituent.

Strategies for Optimizing the Biological Activity of this compound Analogues

Building upon the SAR insights, various rational design strategies can be employed to optimize the biological activity of analogues of this compound.

Fragment-Based Design and Synthesis for Enhanced Target Engagement

Fragment-based drug discovery (FBDD) is a powerful approach for identifying and developing potent and selective inhibitors. This method involves screening small, low-molecular-weight fragments for binding to a biological target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound.

In the context of this compound, the indazole core itself can be considered a key fragment. FBDD strategies have been successfully used to develop indazole-based inhibitors for various targets, including Aurora kinases. nih.gov The 4-propoxy-1H-indazole moiety could be used as a starting fragment for screening against a target of interest. Subsequently, different acyl groups at the N-1 position or other substituents at various positions could be explored to enhance target engagement. For instance, if the propoxy group is found to occupy a specific hydrophobic pocket, fragments with different alkyl chain lengths or branching could be synthesized and tested to optimize this interaction.

Scaffold Diversity and Bioisosteric Replacements for Potency and Selectivity

Scaffold Diversity: While the indazole core is a well-established pharmacophore, exploring scaffold diversity can lead to the discovery of novel chemical entities with improved properties. Scaffold hopping involves replacing the central core of a molecule with a different, but functionally equivalent, scaffold. This can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, as well as novel intellectual property. For example, scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully employed to develop dual MCL-1/BCL-2 inhibitors. nih.govrsc.org Starting from this compound, one could explore replacing the indazole core with other privileged heterocyclic scaffolds known to be effective in similar biological targets.

Bioisosteric Replacements: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity. cambridgemedchemconsulting.com

For this compound, bioisosteric replacements could be considered for both the ethanone and the propoxy groups:

Ethanone Group: The acetyl group could be replaced with other small acyl groups, sulfonamides, or small heterocyclic rings to explore different hydrogen bonding patterns and steric interactions at the N-1 position.

Propoxy Group: The propoxy group at the C-4 position is a key feature. Bioisosteric replacements could include other alkoxy groups of varying chain lengths and branching to fine-tune lipophilicity and hydrophobic interactions. nih.govresearchgate.net Furthermore, replacing the ether oxygen with other atoms like sulfur (thiopropoxy) or nitrogen (propylamino) could be explored. Small cyclic ethers or other heterocyclic rings could also serve as bioisosteres for the propoxy group, potentially improving metabolic stability and binding affinity. cambridgemedchemconsulting.com For instance, the replacement of a methoxy group with small cyclic ethers has been shown to restore metabolic stability in some cases. cambridgemedchemconsulting.com

Application of De Novo Design Principles for Novel Analogues

De novo design, or the creation of novel molecular structures from scratch, is a powerful strategy in drug discovery. For indazole-based compounds, this approach leverages computational models to design new analogues with potentially improved affinity, selectivity, and pharmacokinetic properties. The process often begins with an analysis of the target's binding site, followed by the generation of molecular fragments or entire molecules that are predicted to have favorable interactions.

One key aspect of de novo design is the exploration of diverse chemical space. For the indazole scaffold, this could involve generating a wide array of substituents at various positions of the indazole ring. For instance, in the context of developing inhibitors for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), a structure-based design strategy was applied to a weakly active 1H-indazole-3-carboxamide. nih.gov By introducing a three-carbon linker between the indazole core and different heterocyclic moieties, researchers were able to significantly enhance inhibitory activity. nih.gov

A notable example of de novo design leading to potent indazole-based inhibitors involved the targeting of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Starting from fragment-based screening, novel 1H-indazole derivatives were designed and synthesized. nih.gov This approach led to the identification of compounds that inhibited FGFR1-3 in the micromolar range, demonstrating excellent ligand efficiencies. nih.gov

The application of de novo design is not limited to enzyme inhibitors. In the development of agonists for the glucocorticoid receptor (GR), a class of non-steroidal indazole-based compounds was optimized using SAR and a co-crystal structure of the GR ligand-binding domain. nih.gov This structure-guided design allowed for the fine-tuning of the molecule to achieve partial agonism and high selectivity against other nuclear hormone receptors. nih.gov

Computational tools play a crucial role in modern de novo design. For instance, in silico toxicity predictions can be used to guide the design of safer 2H-indazole analogues. aub.edu.lb By evaluating potential metabolites and off-target interactions computationally, researchers can prioritize the synthesis of compounds with a more favorable safety profile. aub.edu.lb

The synthesis of novel indazole analogues often requires the development of new chemical methodologies. For example, the Davis-Beirut reaction has been utilized for the synthesis of 2H-indazole analogues under mild conditions. aub.edu.lb The ability to conjugate these newly designed indazoles to nanoparticles opens up further avenues for biomedical applications. aub.edu.lb

The table below summarizes key examples of de novo designed indazole-based compounds and their biological targets.

| Lead Compound/Fragment | Design Strategy | Target | Resulting Compound Type | Reference |

| 1H-indazole-3-carboxamide | Structure-based design with linker addition | PARP-1 | N-1-substituted indazole-3-carboxamides | nih.gov |

| Fragment hits | Fragment-led de novo design | FGFR kinases | 1H-indazole-based derivatives | nih.gov |

| Indazole agonist | Structure-guided optimization | Glucocorticoid Receptor | Indazolyl glucocorticoid receptor partial agonists | nih.gov |

| o-nitrobenzaldehyde derivatives | In silico toxicity prediction and novel synthesis | General (toxicity assessment) | 2H-indazole analogues | aub.edu.lb |

These examples underscore the power of de novo design principles in the creation of novel indazole-based compounds with tailored biological activities. By combining computational modeling with innovative synthetic chemistry, it is possible to explore new chemical space and develop next-generation therapeutic agents.

Investigation of Molecular Mechanisms of Action of Indazole Derivatives in in Vitro Systems

Target Identification and Engagement with Biological Macromolecules

Indazole derivatives have been shown to interact with a wide array of biological macromolecules, leading to the modulation of their functions. These interactions are often the basis for their therapeutic effects. The following subsections detail the key molecular targets and mechanisms of action identified for this class of compounds.

Modulation of Kinase Activity (e.g., Pim Kinases, FGFRs, Akt, PDE10A)

Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Indazole derivatives have emerged as potent inhibitors of several kinase families.

Pim Kinases: A series of pyrrolo[2,3-g]indazole derivatives have been identified as inhibitors of Pim kinases. nih.gov Notably, certain compounds within this series demonstrated sub-micromolar inhibitory potencies against Pim-1 and Pim-3, highlighting the potential of the indazole scaffold for developing new Pim kinase inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The indazole scaffold has been successfully utilized to develop inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers. nih.govnih.gov Fragment-led de novo design has led to the identification of indazole-containing fragments that inhibit FGFR1–3 in the micromolar range with excellent ligand efficiencies. nih.gov Further optimization of these fragments has the potential to yield potent and selective FGFR inhibitors. nih.gov One study identified an indazole derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, which inhibits FGFR1 with an IC50 value of 100 nM. bohrium.com

Akt: The kinase Akt is a central node in cell signaling pathways that regulate growth and survival. nih.gov Indazole-based compounds have been developed as analog-sensitive Akt inhibitors, allowing for the selective inhibition of a single kinase. nih.gov A 7-substituted version of the Abbott Labs Akt inhibitor A-443654, named PrINZ, demonstrates the application of the indazole core in creating specific Akt inhibitors. nih.gov Additionally, a series of 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR pathway, with one compound, W24, exhibiting broad-spectrum antiproliferative activity with IC50 values ranging from 0.43 to 3.88 μM across various cancer cell lines. nih.govresearchgate.net

Phosphodiesterase 10A (PDE10A): Fragment-based drug discovery has identified pyrimido[1,2-b]indazoles as potent inhibitors of PDE10A, an enzyme involved in schizophrenia. nih.gov A pyrazolopyridine derivative was used as a starting fragment, and subsequent structure-activity relationship (SAR) studies led to the discovery of a novel pyrimidoindazole derivative with good physicochemical properties. nih.gov Another study identified a potent and highly selective PDE10A inhibitor with an IC50 of 2.8 nmol/L, which showed promise for the treatment of pulmonary arterial hypertension. nih.gov

| Target Kinase | Indazole Derivative Class | Key Findings |

| Pim-1, Pim-3 | Pyrrolo[2,3-g]indazoles | Sub-micromolar inhibitory potencies. nih.gov |

| FGFR1-3 | Indazole-based fragments | Inhibition in the range of 0.8–90 μM. nih.gov |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | IC50 value of 100 nM. bohrium.com |

| Akt | 7-substituted A-443654 (PrINZ) | Analog-sensitive inhibitor. nih.gov |

| PI3K/AKT/mTOR | 3-amino-1H-indazole derivatives | Broad-spectrum antiproliferative activity (IC50: 0.43-3.88 μM). nih.gov |

| PDE10A | Pyrimido[1,2-b]indazoles | Potent inhibitors discovered through fragment-based design. nih.gov |

| PDE10A | Benzimidazole-based derivative | IC50 of 2.8 nmol/L. nih.gov |

Inhibition of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Pathway

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to hypoxic conditions. nih.gov The indazole derivative 3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) is a known inhibitor of the HIF-1α pathway. nih.govresearchgate.net A novel class of indenopyrazole derivatives has also been investigated as HIF-1α inhibitors, with one compound, 2l, demonstrating potent inhibition of hypoxia-induced HIF-1α transcriptional activity with an IC50 of 0.014 μM. nih.gov This compound appears to affect the transcriptional pathway downstream of HIF-1α/HIF-1β heterodimerization. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme overexpressed in many cancers. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series showed potent IDO1 inhibition with an IC50 of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also demonstrated in vivo antitumor activity. nih.gov The indazole scaffold is recognized for its important role in interacting with the IDO1 active site. researchgate.net

Interference with Bacterial DNA Gyrase Activity

Bacterial DNA gyrase is a well-validated target for antibacterial agents. nih.govacs.org A novel class of indazole derivatives has been discovered as bacterial gyrase B inhibitors. nih.govacs.org Through optimization of a pyrazolopyridone hit, these indazole derivatives demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including MRSA. acs.orgnih.gov

| Bacterial Target | Indazole Derivative Class | Key Findings |

| DNA Gyrase B | Thiazolylindazoles | Excellent enzymatic and antibacterial activity against Gram-positive pathogens. acs.orgnih.gov |

| DNA Gyrase B | General Indazole Derivatives | Guided by structure-based drug design, these compounds show good animal efficacy. nih.govresearchgate.net |

Ligand Binding to Estrogen Receptors Alpha (ERα)

Estrogen receptor alpha (ERα) is a key target in the treatment of breast cancer. Indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs). nih.gov Thieno[2,3-e]indazole derivatives have been identified as novel oral SERDs with improved antitumor effects and favorable druggability. nih.govacs.org These compounds have shown potent ERα degradation and growth inhibition of breast cancer cells. acs.org

Other Enzymatic and Receptor-Mediated Interactions (e.g., Carbonic Anhydrase (CA), Protein Kinase C-B/AKt, 5-HT Receptors)

Carbonic Anhydrase (CA): Indazole derivatives have been investigated for their interaction with carbonic anhydrases. nih.gov A study on indazole, pyrazole (B372694), and oxazole (B20620) derivatives targeting nitric oxide synthases and carbonic anhydrases identified a compound, 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride (10b), as a potent dual agent, acting as a selective neuronal nitric oxide synthase (nNOS) inhibitor and an activator of the hCA I isoform. nih.gov

5-HT Receptors: Indazole derivatives have been synthesized and evaluated as antagonists for the 5-HT4 receptor. acs.org A series of indazole-3-carboxamides showed potent 5-HT4 receptor antagonist activity. acs.org Additionally, certain indazole derivatives have been identified as potent 5-HT3 receptor antagonists. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research data regarding the in vitro biological activities of the chemical compound 1-(4-Propoxy-1H-indazol-1-yl)ethanone .

Therefore, it is not possible to provide the detailed article as requested within the specified outline, which includes:

Anti-proliferative Effects in Human Cancer Cell Lines

Antimicrobial Efficacy Against Pathogenic Microorganisms

Mechanisms of Anti-Quorum Sensing (QS) Activity

Biochemical and Biophysical Characterization of Molecular Interactions

While research exists for other indazole derivatives and their various biological activities, this information does not pertain to the specific compound and cannot be substituted. Generating content on these topics for "this compound" would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals are needed to elucidate the molecular mechanisms and biological effects of this particular compound.

Prospective Research Avenues for 1 4 Propoxy 1h Indazol 1 Yl Ethanone and Its Analogues

Discovery of Novel Synthetic Methodologies for Diversified Analogues

A critical step in exploring the therapeutic potential of 1-(4-Propoxy-1H-indazol-1-yl)ethanone is the creation of a diversified library of analogues. The development of novel and efficient synthetic methodologies is paramount to achieving this chemical diversity, which allows for a thorough investigation of structure-activity relationships (SAR).

Future research could focus on leveraging modern synthetic organic chemistry techniques to modify the core indazole structure at various positions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce a wide range of aryl and heteroaryl substituents. rsc.org This method is highly effective for forming new carbon-carbon bonds. rsc.org Furthermore, transition-metal-catalyzed C-H activation presents a powerful strategy for the direct functionalization of the indazole core, offering an atom-economical approach to generating novel derivatives. nih.gov

One-pot reaction sequences, where multiple transformations are carried out in a single reaction vessel, can streamline the synthesis of complex analogues from simple starting materials. researchgate.netorganic-chemistry.org These methods not only improve efficiency but also reduce waste and cost. The exploration of different cyclization strategies to form the indazole ring itself could also yield novel scaffolds. nih.govorganic-chemistry.org For example, copper-catalyzed intramolecular Ullmann-type reactions have been successfully used for indazole synthesis and could be adapted for new derivatives. nih.gov

Table 1: Potential Synthetic Strategies for Analogue Diversification

| Modification Site | Potential Functional Groups | Exemplary Synthetic Method |

|---|---|---|

| Indazole C3-position | Aryl, alkyl, amino groups | Suzuki or Buchwald-Hartwig coupling, radical addition. rsc.org |

| Indazole C5/C6-position | Halogens, cyano, nitro, aryl groups | Electrophilic aromatic substitution, cross-coupling reactions. rsc.org |

| Propoxy Chain | Alternative ethers, amides, esters | Etherification with various alcohols, amide coupling. nih.gov |

| N1-ethanone Group | Alternative acyl groups, sulfonyl groups, alkyl groups | Acylation/sulfonylation with corresponding chlorides, reductive amination. mdpi.com |

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the quality of candidate molecules. mdpi.com For this compound and its analogues, integrating AI/ML could significantly enhance various stages of the discovery pipeline.

One key application is in de novo drug design, where generative AI models can design novel molecular structures with specific desired properties. mdpi.com These models can be trained on vast datasets of known bioactive molecules to learn the underlying principles of molecular design and then generate new indazole analogues predicted to have high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Table 2: Application of AI/ML in the Indazole Analogue Discovery Workflow

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Molecular Design | Algorithms create novel indazole structures optimized for specific biological targets and physicochemical properties. | Rapidly explores new chemical space and generates high-quality lead candidates. |

| Retrosynthesis Planning | AI predicts optimal and efficient multi-step synthetic routes for target analogues. nih.gov | Reduces the time and cost of chemical synthesis by identifying the most viable pathways. |

| Virtual High-Throughput Screening | ML models predict the biological activity and ADME properties of virtual compounds before synthesis. | Prioritizes synthetic efforts on candidates with the highest probability of success. |

| Reaction Outcome Prediction | Models predict the likely products and yields of chemical reactions, avoiding synthetic dead ends. biopharmatrend.com | Improves the success rate of complex syntheses and accelerates the "make" cycle. |

Identification of Untapped Molecular Targets and Signaling Networks

The indazole scaffold is a well-established pharmacophore for protein kinase inhibitors. nih.govrsc.org Many approved anticancer drugs containing this core, such as Axitinib and Pazopanib, target kinases like VEGFR. nih.govrsc.org A primary research avenue for this compound and its diversified analogues would be to screen them against broad panels of kinases to identify primary targets and map selectivity profiles. This could reveal potent and selective inhibitors for well-validated oncology targets like EGFR, FGFR, or Aurora kinases. nih.gov

Beyond known kinase targets, prospective research should aim to identify entirely novel or untapped molecular targets. The Hippo signaling pathway, regulated by TEAD transcription factors, has emerged as a critical pathway in cancer development, and novel indazole compounds have recently been identified as TEAD inhibitors. acs.org Similarly, histone deacetylases (HDACs) represent another important class of cancer targets for which indazole-based inhibitors have been designed. nih.gov A library of this compound analogues could be screened against these and other emerging target classes, such as peptidoglycan synthesis enzymes in bacteria or viral proteases. nih.gov

Target deconvolution techniques, including chemical proteomics and thermal shift assays, would be essential to identify the specific molecular targets of any "hits" discovered through phenotypic screening. nih.gov

Table 3: Potential Molecular Target Classes for Indazole Analogues

| Target Class | Examples | Rationale |

|---|---|---|

| Protein Kinases | VEGFR, EGFR, FGFR, Aurora Kinases, MAPKs. mdpi.comnih.govnih.gov | The indazole scaffold is a known "privileged" structure for kinase inhibition. |

| Epigenetic Modulators | Histone Deacetylases (HDACs), Methyltransferases. nih.gov | A validated target class in oncology with demonstrated susceptibility to indazole-based inhibitors. |

| Transcription Factors | TEAD, STAT3. acs.org | Inhibition of transcription factors represents a promising, albeit challenging, therapeutic strategy. |

| Non-Oncology Targets | Glutamate racemase (bacterial), Trypanothione reductase (parasitic). tandfonline.comnih.gov | Diversified analogues may possess activities beyond cancer, opening new therapeutic areas. |

Development of Innovative In Vitro Screening Platforms

To efficiently evaluate the large number of analogues generated, the development and application of innovative in vitro screening platforms are essential. High-throughput screening (HTS) using automated robotics allows for the rapid testing of thousands of compounds against specific molecular targets or in cell-based assays. youtube.comyoutube.com For kinase targets, biochemical HTS assays measuring enzyme inhibition would be a primary screening method.

Beyond traditional HTS, more physiologically relevant screening models are needed. The use of 3D cell culture models, such as spheroids or organoids, can provide a more accurate representation of the tumor microenvironment compared to conventional 2D monolayer cultures. Screening the indazole library in these more complex systems could yield more predictive data on efficacy.

Phenotypic screening is another powerful approach where compounds are tested for their ability to induce a desired change in cell behavior (e.g., apoptosis, inhibition of cell migration) without a priori knowledge of the molecular target. This can lead to the discovery of compounds with novel mechanisms of action. Fragment-based screening could also be employed, where smaller chemical fragments are screened for weak binding to a target, and then computationally or synthetically "grown" into more potent lead compounds like the indazole derivatives. nih.gov

Table 4: Comparison of In Vitro Screening Platforms

| Screening Platform | Principle | Application for Indazole Analogues |

|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a specific target or cell line. youtube.com | Primary screen to identify initial "hits" from the diversified analogue library against key targets like kinases. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple phenotypic parameters in cells. | To assess effects on cell morphology, protein localization, and other complex cellular events. |

| 3D Culture Screening | Assays performed on spheroids or organoids that better mimic in vivo tissue architecture. | To evaluate efficacy in a more physiologically relevant context and identify compounds effective against solid tumors. |

| Phenotypic Screening | Identifies compounds that produce a desired biological effect in cells, independent of the target. | To discover analogues with novel mechanisms of action and identify untapped molecular targets. |

Application of Systems Biology and Omics Data for Comprehensive Understanding

To gain a comprehensive understanding of the biological effects of this compound and its most promising analogues, a systems biology approach is indispensable. This involves integrating multi-omics data to build a holistic picture of how the compound perturbs cellular networks.

Upon treatment with a lead compound, changes in gene expression can be monitored using transcriptomics (e.g., RNA-sequencing). Proteomics can be used to quantify changes in protein levels and post-translational modifications (e.g., phosphorylation), which is particularly relevant for kinase inhibitors. Metabolomics can reveal alterations in cellular metabolism, providing further insight into the downstream consequences of target engagement.

Integrating these omics datasets can help to fully elucidate the mechanism of action, confirm on-target activity, and identify potential off-target effects. nih.gov For example, if an analogue is designed to inhibit a specific kinase, proteomics can confirm the reduced phosphorylation of its known substrates, while transcriptomics might reveal downstream changes in gene expression that lead to the desired anti-proliferative effect. This network-level understanding is crucial for optimizing lead compounds and predicting their clinical effects.

Table 5: Omics Technologies for Mechanistic Elucidation

| Omics Technology | Data Generated | Biological Questions Answered |

|---|---|---|

| Transcriptomics | mRNA expression levels | Which gene expression programs are altered by the compound? |

| Proteomics | Protein abundance and post-translational modifications | Does the compound engage its target and affect downstream signaling pathways? |

| Metabolomics | Levels of small molecule metabolites | How does the compound impact cellular metabolism and bioenergetics? |

| Chemical Proteomics | Protein-drug binding interactions | What are the direct on- and off-targets of the compound within the entire proteome? |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.